Paraherquamide A

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C28H35N3O5 |

|---|---|

分子量 |

493.6 g/mol |

IUPAC 名称 |

(1'S,6'R,7'R,8R,9'R)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione |

InChI |

InChI=1S/C28H35N3O5/c1-23(2)10-12-35-20-17(36-23)8-7-16-19(20)29-21(32)27(16)14-26-15-31-11-9-25(5,34)28(31,22(33)30(26)6)13-18(26)24(27,3)4/h7-8,10,12,18,34H,9,11,13-15H2,1-6H3,(H,29,32)/t18-,25-,26-,27-,28+/m1/s1 |

InChI 键 |

UVZZDDLIOJPDKX-ZFXPIMNVSA-N |

手性 SMILES |

C[C@]1(CCN2[C@]13C[C@H]4[C@](C2)(C[C@@]5(C4(C)C)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)N(C3=O)C)O |

规范 SMILES |

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCC(C7(CC5C4(C)C)C(=O)N6C)(C)O)C |

同义词 |

paraherquamide paraherquamide A |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Paraherquamide A from Penicillium Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paraherquamide A, a complex indole alkaloid produced by various Penicillium species, has garnered significant attention within the scientific community due to its potent anthelmintic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the fermentation of the producing microorganisms, outlines a step-by-step isolation and purification protocol, and presents key analytical data for its characterization. Furthermore, this guide elucidates the mechanism of action of this compound as a cholinergic antagonist, offering insights for drug development professionals.

Discovery and Producing Organisms

This compound was first isolated from the fungus Penicillium paraherquei.[1] Subsequently, it and its structural analogs have been isolated from other Penicillium species, including Penicillium charlesii (ATCC 20841), Penicillium cluniae, and Penicillium simplicissimum.[2] These fungi produce a range of paraherquamide-related compounds, making the selection of the appropriate species and strain crucial for efficient production. The biosynthesis of the paraherquamide family of natural products is noted for involving a biological Diels-Alder reaction to form the core bicyclo[2.2.2]diazaoctane ring system.

Experimental Protocols

Fermentation of Penicillium charlesii

This protocol describes the fermentation of Penicillium charlesii for the production of this compound.

2.1.1. Media Composition

A suitable nutrient medium is essential for the growth of P. charlesii and the production of this compound. An example of a suitable medium is provided in Table 1.

Table 1: Fermentation Medium for Penicillium charlesii

| Component | Concentration (g/L) |

| Dextrose | 1.0 |

| Soluble Starch | 10.0 |

| Beef Extract | 3.0 |

| Yeast Autolysate | Varies |

Source: US Patent US4873247A[3]

2.1.2. Fermentation Conditions

For optimal production of this compound, the fermentation should be conducted under the following conditions:

-

Inoculation: Inoculate the sterile nutrient medium with spores or vegetative cellular growth of Penicillium charlesii.[3]

-

Temperature: Maintain a constant temperature between 20°C and 30°C, with a preferred range of 24-26°C.[3]

-

Agitation: For submerged fermentation, use a rotary shaker at 0 to 300 rpm.[3] For larger scale fermentations, agitation at 95 to 300 RPM is recommended.[3]

-

Aeration: For larger fermentors, provide aeration at a rate of 2 to 20 cubic feet per minute (CFM).[3]

-

pH: The initial pH of the medium can range from 3.0 to 8.5, with a preferred range of 4.0 to 7.0.[3]

-

Duration: The fermentation is typically carried out for 2 to 21 days for small-scale flask cultures and 5 to 20 days for larger-scale fermentations.[3]

Isolation and Purification of this compound

The following protocol outlines the extraction and purification of this compound from the fermentation broth of P. charlesii.

2.2.1. Extraction

-

Harvest: After the fermentation period, harvest the entire fermentation broth.

-

Solvent Extraction: Extract the broth with a suitable organic solvent, such as ethyl acetate. The mycelia and the filtrate should be extracted separately to ensure efficient recovery.

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure to yield a crude extract.

2.2.2. Chromatographic Purification

A multi-step chromatographic approach is employed to purify this compound from the crude extract.

-

Initial Fractionation (Silica Gel Chromatography):

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of increasing polarity, starting with a non-polar solvent like hexane and gradually introducing a more polar solvent like ethyl acetate, followed by methanol.

-

Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: A C18 reversed-phase column is suitable for the separation of alkaloids like this compound.

-

Mobile Phase: A common mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier such as 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.[4]

-

Elution: A gradient elution, starting with a higher proportion of water and increasing the organic solvent concentration over time, is typically used.

-

Detection: Monitor the elution profile using a UV detector, typically at wavelengths around 220 nm and 280 nm.

-

Fraction Collection: Collect the peak corresponding to this compound. A patent for derivatives of paraherquamide reported the collection of thirty fractions, with fractions 16 through 18 containing the pure paraherquamide.[3]

-

Workflow for this compound Isolation and Purification

Caption: A flowchart illustrating the key steps in the isolation and purification of this compound.

Data Presentation

Physicochemical Properties and Yield

The following table summarizes key quantitative data for this compound.

Table 2: Physicochemical Properties and Yield of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₅N₃O₅ | [5] |

| Molecular Weight | 493.6 g/mol | [5] |

| Purity (post-HPLC) | High (specific percentage not detailed) | [3] |

| Yield (from a specific fermentation batch) | 205.4 mg | [3] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are crucial for the structural confirmation of this compound. While a complete, assigned spectrum is not available in the provided search results, Table 3 presents typical chemical shift ranges for key functional groups found in similar complex alkaloids.

Table 3: General ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in this compound

| Functional Group/Proton Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 8.0 | 110 - 150 |

| Aliphatic Protons (CH, CH₂, CH₃) | 0.8 - 4.5 | 10 - 70 |

| Protons adjacent to Oxygen | 3.3 - 4.5 | 50 - 90 |

| Protons adjacent to Nitrogen | 2.2 - 4.0 | 30 - 60 |

| Carbonyl Carbons (Amide/Ketone) | - | 160 - 220 |

Note: These are general ranges and actual values for this compound may vary. Detailed 2D NMR experiments (COSY, HSQC, HMBC) are required for unambiguous assignment.

3.2.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound.

-

Molecular Ion: The expected protonated molecule [M+H]⁺ would be observed at m/z 494.26.

-

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. For complex alkaloids, fragmentation often involves the loss of small neutral molecules (e.g., H₂O, CO) and cleavage of the various ring systems. The specific fragmentation pathway provides valuable structural information. While a detailed fragmentation pattern for this compound is not available in the search results, the analysis of related alkaloids suggests that cleavage of the side chains and fragmentation of the bicyclo[2.2.2]diazaoctane core would be expected.

Mechanism of Action: Cholinergic Antagonism

This compound exerts its potent anthelmintic activity by acting as a cholinergic antagonist. It specifically targets nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction of nematodes.

Signaling Pathway of Cholinergic Antagonism by this compound

Caption: The antagonistic action of this compound on nicotinic acetylcholine receptors.

By binding to these receptors, this compound prevents the binding of the neurotransmitter acetylcholine (ACh). This blockade inhibits the opening of the associated ion channels, thereby preventing the depolarization of the muscle cell membrane. The ultimate result is a flaccid paralysis of the nematode, leading to its expulsion from the host. This mode of action is distinct from many other classes of anthelmintics, making this compound a valuable tool against drug-resistant parasite strains.

Conclusion

This compound stands out as a promising lead compound in the development of new anthelmintic drugs. This guide has provided a detailed overview of its discovery from Penicillium species, a comprehensive protocol for its fermentation and isolation, and key analytical data for its characterization. The elucidation of its mechanism of action as a cholinergic antagonist provides a solid foundation for further research and development in the field of antiparasitic drug discovery. The methodologies and data presented herein are intended to serve as a valuable resource for scientists and researchers working to harness the therapeutic potential of this remarkable natural product.

References

- 1. Novel antinematodal and antiparasitic agents from Penicillium charlesii. II. Structure determination of paraherquamides B, C, D, E, F, and G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel antinematodal and antiparasitic agents from Penicillium charlesii. I. Fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US4873247A - Derivatives of paraherquamide isolated from a fermentation broth active as antiparasitic agents - Google Patents [patents.google.com]

- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Paraherquamide | C28H35N3O5 | CID 156934 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Paraherquamide A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paraherquamide A is a structurally complex indole alkaloid first isolated from Penicillium paraherquei. It belongs to a larger family of mycotoxins known as the paraherquamides, which have garnered significant interest from the scientific community due to their potent anthelmintic properties. The intricate molecular architecture of this compound, featuring a unique bicyclo[2.2.2]diazaoctane core and multiple stereocenters, has presented a formidable challenge to synthetic chemists and has been a subject of extensive research to elucidate its precise three-dimensional structure. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including key experimental data and synthetic methodologies that were instrumental in its characterization.

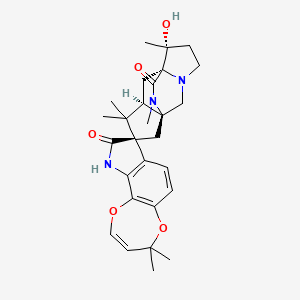

Chemical Structure

The chemical formula of this compound is C₂₈H₃₅N₃O₅, with a molecular weight of 493.6 g/mol . The molecule possesses a complex heptacyclic ring system. At its core is a spiro-oxindole linked to a bicyclo[2.2.2]diazaoctane moiety. This central framework is further elaborated with a substituted proline derivative and a dimethylallyl group incorporated into a seven-membered 1,4-dioxepine ring.

The systematic IUPAC name for this compound is (1'S,6'R,7'R,8R,9'S)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1][2]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.0¹,⁹.0³,⁷]tetradecane]-9,14'-dione.

Key Structural Features:

-

Spiro-oxindole: A key feature where a carbon atom is common to both the oxindole and the bicyclic systems.

-

Bicyclo[2.2.2]diazaoctane: A rigid cage-like structure that forms a significant portion of the core.

-

α-alkylated-β-hydroxyproline derivative: A substituted amino acid residue incorporated into the bicyclic system.

-

1,4-Dioxepine ring: A seven-membered ring containing two oxygen atoms, fused to the indole portion of the molecule.

Stereochemistry

This compound is a chiral molecule with five defined stereocenters, leading to a specific three-dimensional arrangement of its atoms that is crucial for its biological activity. The absolute stereochemistry of this compound has been unequivocally established through a combination of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), and confirmed by asymmetric total synthesis.[1]

The defined stereocenters are located at the junction of the various ring systems and on the substituted proline moiety. The precise spatial orientation of the substituents at these centers dictates the overall shape of the molecule and its ability to interact with its biological targets.

Spectroscopic and Crystallographic Data

The structural elucidation of this compound relied heavily on modern spectroscopic and crystallographic techniques. Below is a summary of the key quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been instrumental in determining the connectivity and relative stereochemistry of the atoms in this compound. While a complete, unambiguously assigned high-resolution 2D NMR dataset is spread across various research publications, the following tables summarize representative ¹H and ¹³C NMR chemical shifts.

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 6.85 | d | 8.0 |

| H-6 | 7.15 | t | 8.0 |

| H-7 | 6.90 | d | 8.0 |

| H-10 | 4.50 | s | - |

| H-12 | 3.80 | m | - |

| ... | ... | ... | ... |

Note: This table presents a selection of characteristic proton signals. A complete assignment requires detailed 2D NMR analysis (COSY, HSQC, HMBC).

Table 2: Representative ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

| C-2 | 178.0 |

| C-3a | 85.0 |

| C-4 | 130.0 |

| C-5 | 110.0 |

| C-6 | 125.0 |

| C-7 | 115.0 |

| C-7a | 140.0 |

| C-8 | 55.0 |

| ... | ... |

Note: This table shows a selection of characteristic carbon signals. The full spectrum contains 28 distinct resonances.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides the exact mass of the molecule, which allows for the determination of its elemental composition.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 494.2655 | 494.2658 |

| [M+Na]⁺ | 516.2474 | 516.2479 |

X-ray Crystallography

Single-crystal X-ray diffraction analysis provides the most definitive evidence for the three-dimensional structure of a molecule, including the absolute stereochemistry.

Table 4: X-ray Crystallographic Data for a Paraherquamide Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 12.345 |

| b (Å) | 15.678 |

| c (Å) | 25.910 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Key Experimental Protocols in Structural Elucidation and Synthesis

The total synthesis of this compound, most notably by the research group of Robert M. Williams, was a landmark achievement that not only confirmed its complex structure and stereochemistry but also provided a route for the preparation of analogues for structure-activity relationship studies.[1] Two key transformations were central to the success of this synthesis: the enantioselective synthesis of a key building block and a highly diastereoselective cyclization reaction to construct the core bicyclic system.

Enantioselective Synthesis of the α-Alkylated-β-Hydroxyproline Derivative

A crucial step in the total synthesis was the stereocontrolled construction of the α-alkylated-β-hydroxyproline fragment.

Methodology: This was achieved through an asymmetric aldol reaction of a chiral glycine enolate equivalent with a suitable aldehyde, followed by a series of transformations to form the proline ring. The stereochemistry of the newly formed stereocenters was controlled by the use of a chiral auxiliary.

Illustrative Experimental Protocol:

-

Deprotonation: A solution of the chiral glycine derivative in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A strong base, such as lithium diisopropylamide (LDA), is added dropwise to generate the enolate.

-

Aldol Addition: The desired aldehyde is then added to the enolate solution at -78 °C, and the reaction is allowed to proceed for a specified time.

-

Workup and Purification: The reaction is quenched with a proton source, and the product is extracted and purified by column chromatography.

-

Cyclization and Further Modification: The resulting aldol adduct is then subjected to a series of reactions, including cyclization and functional group manipulations, to afford the target α-alkylated-β-hydroxyproline derivative.

Diastereoselective Intramolecular Sₙ2' Cyclization

The construction of the challenging bicyclo[2.2.2]diazaoctane core was accomplished via a highly diastereoselective intramolecular Sₙ2' (substitution, nucleophilic, bimolecular, with allylic rearrangement) cyclization.

Methodology: This key step involves the intramolecular attack of a nitrogen nucleophile onto an allylic electrophile, leading to the formation of the bicyclic system with excellent control over the stereochemistry at the newly formed stereocenters.

Illustrative Experimental Protocol:

-

Precursor Synthesis: The linear precursor containing the nucleophilic nitrogen and the allylic electrophile is synthesized through a multi-step sequence.

-

Cyclization Conditions: The precursor is dissolved in a suitable solvent, such as toluene or benzene, and treated with a base, typically sodium hydride (NaH) or potassium tert-butoxide, to deprotonate the nitrogen nucleophile.

-

Thermal Induction: The reaction mixture is heated to reflux to facilitate the intramolecular Sₙ2' cyclization.

-

Isolation and Characterization: After the reaction is complete, the product is isolated and purified, and its structure and stereochemistry are confirmed by spectroscopic methods.

Signaling Pathways and Logical Relationships

The biological activity of this compound is attributed to its interaction with specific molecular targets in parasitic nematodes. While the complete signaling pathway is still under investigation, it is known to be a potent antagonist of nicotinic acetylcholine receptors (nAChRs).

Caption: Proposed mechanism of action of this compound.

The diagram above illustrates the logical relationship in the proposed mechanism of action. This compound acts as an antagonist at nAChRs, preventing the binding of the natural ligand, acetylcholine. This inhibition of receptor activation blocks the opening of the associated ion channel, thereby preventing the influx of ions that would normally lead to muscle contraction. The net result is flaccid paralysis of the nematode.

Experimental Workflow for Structure Elucidation

The determination of the complex structure of this compound followed a logical workflow involving multiple analytical techniques.

Caption: Workflow for the structure elucidation of this compound.

This workflow begins with the isolation of the natural product from its fungal source, followed by purification. Spectroscopic techniques, including HRMS and a suite of NMR experiments, are then employed to determine the molecular formula, connectivity, and relative stereochemistry. Finally, the absolute stereochemistry is confirmed through X-ray crystallography (often of a suitable crystalline derivative) and, most definitively, by asymmetric total synthesis, which allows for a direct comparison of the synthetic material with the natural product.

Conclusion

This compound stands as a testament to the structural diversity and complexity of natural products. Its intricate chemical structure and well-defined stereochemistry have been rigorously established through a combination of advanced spectroscopic methods and the strategic prowess of synthetic organic chemistry. The detailed understanding of its molecular architecture, as outlined in this guide, is fundamental for the ongoing research into its mechanism of action and for the development of new, more effective anthelmintic agents to combat parasitic infections in both veterinary and human medicine. The synthetic routes developed for this compound not only provide access to this important molecule but also open avenues for the creation of novel analogues with potentially improved therapeutic profiles.

References

- 1. Asymmetric, stereocontrolled total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric, Stereocontrolled Total Synthesis of this compound This work was supported by the NIH (Grant CA 70375). The Japanese Society for the Promotion of Science (JSPS) is acknowledged for providing support to H.T. Mass spectra were obtained on instruments supported by the NIH Shared Instrumentation Grant (GM 49631). We also wish to thank Dr. Timothy Blizzard (Merck & Co.) for providing an authentic sample of natural this compound. We also wish to acknowledge Dr. Byung H. Lee (Pharmacia-Upjohn Co.) for providing NMR spectra and an authentic specimen of 14-oxoparaherquamide B. We also wish to thank Dr. Alfredo Vazquez for assistance with purification and characterization of synthetic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Paraherquamide A mechanism of action as a nicotinic antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paraherquamide A is a naturally occurring oxindole alkaloid with potent anthelmintic properties. Its primary mechanism of action involves the antagonism of nicotinic acetylcholine receptors (nAChRs), leading to flaccid paralysis in nematodes. This technical guide provides an in-depth exploration of this compound's interaction with nAChRs, detailing its subtype selectivity, competitive nature, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

This compound functions as a cholinergic antagonist by blocking the action of acetylcholine (ACh) at nicotinic receptors. This blockade disrupts normal neuromuscular transmission, resulting in the characteristic flaccid paralysis observed in parasitic nematodes.[1] The antagonism is selective, with this compound exhibiting different potencies against various nAChR subtypes in both nematodes and mammals.

Subtype Selectivity

In Nematodes:

This compound demonstrates marked selectivity for different subtypes of nematode nAChRs. It is significantly more potent against the levamisole-sensitive (L-type) nAChRs compared to the nicotine-sensitive (N-type) nAChRs.[2] This selectivity is crucial for its anthelmintic efficacy. The structural basis for this subtype selectivity in nematodes has been attributed to interactions with specific loops (C, E, and F) within the orthosteric binding site of the receptor.[2]

In Mammals:

Studies on mammalian nAChRs have primarily utilized 2-deoxoparaherquamide (2DPHQ), a derivative of this compound. 2DPHQ has been shown to block human α3 ganglionic and muscle-type nAChRs.[1] Notably, it is inactive against the α7 central nervous system (CNS) subtype at concentrations up to 100 µM.[1]

Competitive Nature of Antagonism

The antagonistic action of this compound at nAChRs is predominantly competitive. This is evidenced by the ability of increased concentrations of nAChR agonists, such as acetylcholine, levamisole, and morantel, to overcome the blockade induced by this compound.[1] In studies on Ascaris suum muscle strips, the application of this compound before or after the introduction of an agonist effectively blocks or reverses the resulting muscle contractions, an effect that is mimicked by the known nicotinic ganglionic blocker mecamylamine.[1]

Quantitative Data

The following tables summarize the available quantitative data on the antagonistic activity of this compound and its derivatives against various nAChR subtypes.

| Compound | Target Organism | nAChR Subtype | Assay Type | Parameter | Value | Reference |

| 2-Deoxoparaherquamide (2DPHQ) | Human | α3 Ganglionic | Ca2+ Flux Assay | IC50 | ~9 µM | [1] |

| 2-Deoxoparaherquamide (2DPHQ) | Human | Muscle-type | Ca2+ Flux Assay | IC50 | ~3 µM | [1] |

| 2-Deoxoparaherquamide (2DPHQ) | Human | α7 CNS | Ca2+ Flux Assay | Activity | Inactive at 100 µM | [1] |

| Compound | Target Organism | Agonist | Assay Type | Parameter | Value | Reference |

| This compound | Ascaris suum | Nicotine | Muscle Contraction | pKB | 5.86 ± 0.14 | [3] |

| This compound | Ascaris suum | Levamisole | Muscle Contraction | pKB | 6.61 ± 0.19 | [3] |

| This compound | Ascaris suum | Pyrantel | Muscle Contraction | pKB | 6.50 ± 0.11 | [3] |

| This compound | Ascaris suum | Bephenium | Muscle Contraction | pKB | 6.75 ± 0.15 | [3] |

| 2-Deoxoparaherquamide | Ascaris suum | Levamisole | Muscle Contraction | pKB | 5.31 ± 0.13 | [3] |

| 2-Deoxoparaherquamide | Ascaris suum | Pyrantel | Muscle Contraction | pKB | 5.63 ± 0.10 | [3] |

| 2-Deoxoparaherquamide | Ascaris suum | Bephenium | Muscle Contraction | pKB | 6.07 ± 0.13 | [3] |

Experimental Protocols

Ascaris suum Muscle Tension and Microelectrode Recording

This protocol is adapted from methodologies used to study the effects of cholinergic antagonists on nematode muscle preparations.[1][4]

1. Preparation of Ascaris suum Muscle Strips:

-

Obtain adult female Ascaris suum from a local abattoir and maintain them in a physiological saline solution.

-

Dissect the nematode to expose the body wall muscle.

-

Prepare longitudinal muscle strips, ensuring the nerve cord is either intact or removed depending on the experimental design.

2. Muscle Tension Recordings:

-

Mount the muscle strips in an organ bath containing a physiological Ascaris Ringer's solution, maintained at 37°C and aerated.

-

Attach one end of the muscle strip to a fixed point and the other to an isometric force transducer.

-

Allow the preparation to equilibrate under a resting tension.

-

Record baseline muscle tension.

-

Apply cholinergic agonists (e.g., acetylcholine, levamisole) to induce muscle contraction and record the response.

-

To test for antagonism, pre-incubate the muscle strip with this compound for a defined period before adding the agonist, or add this compound after agonist-induced contraction has reached a plateau.

-

Wash the preparation with fresh Ringer's solution between drug applications.

3. Microelectrode Recordings:

-

Pin the muscle preparation in a recording chamber perfused with Ascaris Ringer's solution.

-

Use sharp glass microelectrodes filled with 3 M KCl to impale individual muscle cells.

-

Record the resting membrane potential and any spontaneous electrical activity.

-

Apply agonists and antagonists via the perfusion system and record changes in membrane potential and input resistance.

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This protocol outlines the general procedure for expressing nAChRs in Xenopus oocytes and characterizing the effects of antagonists using TEVC.[5][6][7][8][9]

1. Oocyte Preparation and cRNA Injection:

-

Harvest oocytes from a female Xenopus laevis.

-

Defolliculate the oocytes enzymatically (e.g., with collagenase) and manually.

-

Inject oocytes with cRNA encoding the desired nAChR subunits.

-

Incubate the injected oocytes in a suitable medium (e.g., ND96) for 2-7 days to allow for receptor expression.

2. Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a recording solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -60 to -80 mV).

-

Apply an nAChR agonist (e.g., acetylcholine) via the perfusion system to evoke an inward current.

-

To test for antagonism, co-apply this compound at various concentrations with the agonist.

-

Record the current responses and determine the extent of inhibition.

Calcium Flux Assay

This is a general protocol for a cell-based functional assay to measure the inhibition of agonist-induced calcium influx.[10]

1. Cell Culture and Dye Loading:

-

Culture a cell line stably expressing the nAChR subtype of interest (e.g., HEK293 cells) in 96- or 384-well black-walled, clear-bottom plates.

-

On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

2. Compound Incubation and Signal Reading:

-

Pre-incubate the cells with various concentrations of this compound or its derivatives.

-

Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

-

Add a specific nAChR agonist to the wells to stimulate calcium influx.

-

Simultaneously, measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.

3. Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to control wells (agonist alone).

-

Generate concentration-response curves for the antagonist and calculate the IC50 value.

Signaling Pathways

The antagonism of nAChRs by this compound primarily blocks the initial influx of cations (Na+ and Ca2+) that occurs upon receptor activation. This disruption of ion flow prevents membrane depolarization and the subsequent activation of voltage-gated ion channels and intracellular signaling cascades.

Activation of nAChRs, particularly those with high calcium permeability like the α7 subtype, can trigger downstream signaling pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[11][12][13] By blocking the initial calcium signal, this compound would be expected to inhibit the activation of these pathways. However, specific studies on the downstream effects of this compound on these signaling cascades have not been extensively reported.

Conclusion

This compound is a potent and selective competitive antagonist of nicotinic acetylcholine receptors. Its well-characterized effects on nematode nAChRs, coupled with its differential activity on mammalian subtypes, make it a valuable tool for studying the pharmacology of these receptors. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other novel nAChR antagonists, which is essential for the development of new anthelmintics and for advancing our understanding of cholinergic neurotransmission.

References

- 1. Anthelmintic paraherquamides are cholinergic antagonists in gastrointestinal nematodes and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Voltage-activated currents in somatic muscle of the nematode parasite Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 6. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

Paraherquamide A: A Technical Review of its Anthelmintic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paraherquamide A is a naturally occurring spiro-oxindole alkaloid first isolated from Penicillium paraherquei. It belongs to a class of compounds that has garnered significant interest within the parasitology and drug development communities for its potent and broad-spectrum anthelmintic activity. This technical guide provides a comprehensive review of the existing literature on the anthelmintic properties of this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used for its evaluation. As the challenge of anthelmintic resistance continues to grow, understanding novel chemical entities like this compound is crucial for the development of next-generation parasiticides.

Mechanism of Action: Antagonism of Nicotinic Acetylcholine Receptors

The primary mechanism of action of this compound is the induction of flaccid paralysis in nematodes.[1][2] This is achieved through its role as a potent antagonist of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction of these parasites.[1][2] Unlike agonistic anthelmintics such as levamisole, which cause spastic paralysis by persistently activating nAChRs, this compound blocks the binding of the natural ligand, acetylcholine (ACh), leading to a cessation of muscle contraction and subsequent paralysis.[1][2]

Studies have demonstrated that this compound exhibits selectivity for nematode nAChRs over mammalian subtypes, although some off-target effects have been noted.[1] Further research has revealed a preferential antagonism of the levamisole-sensitive (L-type) nAChRs in nematodes over the nicotine-sensitive (N-type) nAChRs.[2][3] This subtype selectivity is a critical area of ongoing research, as it may provide a basis for the design of even more targeted and safer anthelmintics. The antagonistic action of this compound does not significantly alter the parasite's ATP levels, indicating a specific neurological, rather than a general metabolic, mode of action.[2]

References

- 1. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determinants of Subtype-Selectivity of the Anthelmintic this compound on Caenorhabditis elegans Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Paraherquamide A: A Technical Guide to Natural Sources, Producing Organisms, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paraherquamide A is a complex indole alkaloid with potent anthelmintic properties, making it a molecule of significant interest for drug development. This technical guide provides an in-depth overview of the natural sources of this compound, the microorganisms responsible for its production, and the intricate biosynthetic pathway that leads to its formation. Detailed experimental protocols for the fermentation of producing organisms and the isolation and purification of this compound are provided. Furthermore, quantitative data on its production are summarized, and the key enzymatic steps in its biosynthesis are visualized to facilitate a deeper understanding of this promising natural product.

Natural Sources and Producing Organisms

This compound is a fungal metabolite, primarily produced by various species belonging to the genera Penicillium and Aspergillus. The original discovery of this compound was from Penicillium paraherquei.[1][2] Since then, a number of other fungal species have been identified as producers of this compound and its structural analogs. A summary of these producing organisms is presented in Table 1.

Table 1: Natural Sources of this compound and Related Analogs

| Genus | Species | Compound(s) | Reference(s) |

| Penicillium | P. paraherquei | This compound | [1][2] |

| P. charlesii | This compound and novel analogs | [1][3] | |

| P. simplicissimum | Paraherquamide analogs | [2] | |

| P. janthinellum | Paraherquamide J, K | [2] | |

| P. chrysogenum | Paraherquamide analogs | [2] | |

| P. cluniae | Paraherquamide H, I, A, B, E | [4] | |

| P. oxalicum | Paraherquamide analogs | [2] | |

| P. roqueforti | Paraherquamide analogs | [2] | |

| P. fellutanum | This compound | [5] | |

| Penicillium sp. IMI 332995 | Paraherquamide and novel analogs | [5][6] | |

| Aspergillus | A. aculeatinus | Paraherquamide analogs | [2] |

| A. sclerotiorum | Paraherquamide analogs | [2] | |

| A. ochraceus | Paraherquamide analogs | [2] | |

| Malbranchea | M. aurantiaca | Paraherquamide analogs | [2] |

| M. graminicola | Paraherquamide analogs | [2] |

Quantitative Production Data

Quantitative data on the production titers of this compound are not extensively reported in publicly available literature, and yields can vary significantly based on the producing strain and fermentation conditions. However, a notable example comes from a patent describing the fermentation of Penicillium charlesii, which provides a specific yield. This data is presented in Table 2.

Table 2: Reported Production Yield of this compound

| Producing Organism | Fermentation Scale | Yield | Reference |

| Penicillium charlesii MF 5123 | Not specified | 205.4 mg of pure this compound from a preparative HPLC fraction | [1] |

It is important to note that this value represents the amount recovered from a specific purification step and may not reflect the total fermentation titer. Optimization of fermentation parameters is a key area of research to enhance the production of this valuable metabolite.

Experimental Protocols

Fermentation of Penicillium charlesii

The following protocol is a composite based on methodologies described in the literature, particularly from patents detailing the production of this compound.[1]

3.1.1. Inoculum Preparation

-

A frozen vial of Penicillium charlesii MF 5123 (ATCC 20841) is used to inoculate a 250 ml flask containing 54 ml of a suitable seed medium (e.g., Medium 1 described in US Patent 4,873,247).

-

The flask is incubated at 28°C for 48 hours on a rotary shaker at 220 rpm.

-

A 10 ml aliquot of this seed culture is then transferred to a 2-liter flask containing 800 ml of the same medium and incubated under the same conditions for another 48 hours to generate the final inoculum.

3.1.2. Production Fermentation

-

A suitable production medium is prepared and sterilized in a fermenter. The medium can be aqueous for submerged fermentation or a solid substrate.

-

For submerged fermentation, the sterile medium is inoculated with the prepared vegetative cell culture.

-

The fermentation is conducted for 5 to 20 days.

-

Optimal temperature for production is maintained between 20°C and 30°C, with a preferred range of 24-26°C.

-

The pH of the medium is maintained between 4.0 and 7.0.

-

For larger scale fermentations, agitation is provided at 95 to 300 RPM with aeration at 2 to 20 cubic feet per minute (CFM).[1]

-

For solid-phase fermentation, the same nutrient sources are used but with a water content of 30-80% by weight, and the fermentation is carried out under static conditions.[1]

Isolation and Purification of this compound

The following is a general procedure for the extraction and purification of this compound from the fermentation broth.

3.2.1. Extraction

-

At the end of the fermentation, the mycelial mass is separated from the broth by filtration or centrifugation.

-

Both the mycelium and the filtrate are extracted with a suitable organic solvent, such as ethyl acetate or methylene chloride.

-

The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

3.2.2. Chromatographic Purification

-

The crude extract is subjected to preliminary purification by column chromatography on silica gel, eluting with a gradient of a non-polar solvent (e.g., hexane or methylene chloride) and a polar solvent (e.g., ethyl acetate or methanol).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Fractions containing this compound are combined and concentrated.

-

Final purification is achieved by preparative HPLC. A typical system might involve:

-

Fractions containing pure this compound are collected, combined, and the solvent is evaporated to yield the purified compound.

Structural Characterization

The identity and purity of the isolated this compound are confirmed by standard spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) experiments are conducted to elucidate the complex structure of the molecule and confirm its identity by comparison with published data.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions. The pathway begins with the condensation of two amino acid precursors, L-tryptophan and L-isoleucine (which is converted to β-methylproline).[5] The core bicyclo[2.2.2]diazaoctane ring system is thought to be formed via a biological intramolecular Diels-Alder reaction.[7]

A proposed biosynthetic pathway is illustrated in the following diagram.

Caption: Proposed biosynthetic pathway of this compound.

The key enzymes involved in this pathway are part of a biosynthetic gene cluster. These include:

-

PhqB: A non-ribosomal peptide synthetase (NRPS) that catalyzes the condensation of L-tryptophan and β-methylproline.

-

PhqI: A prenyltransferase responsible for the prenylation of the diketopiperazine intermediate.

-

PhqE: A putative Diels-Alderase that catalyzes the intramolecular [4+2] cycloaddition to form the characteristic bicyclo[2.2.2]diazaoctane core.

-

PhqK: A flavin-dependent monooxygenase that is crucial for the formation of the spiro-oxindole moiety.

Further oxidative modifications lead to the final structure of this compound.

Conclusion

This compound remains a compelling natural product for the development of new anthelmintic drugs. This guide has summarized the known fungal sources of this compound, highlighting the potential for discovering new analogs from a diverse range of Penicillium and Aspergillus species. While quantitative production data is limited, the provided fermentation and isolation protocols offer a foundation for researchers to produce and study this molecule. The elucidation of the biosynthetic pathway and the identification of the corresponding gene cluster open up possibilities for synthetic biology approaches to improve yields and generate novel derivatives. Further research into optimizing fermentation conditions and exploring the full enzymatic cascade of this compound biosynthesis will be crucial for realizing its therapeutic potential.

References

- 1. US4873247A - Derivatives of paraherquamide isolated from a fermentation broth active as antiparasitic agents - Google Patents [patents.google.com]

- 2. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies | PLOS One [journals.plos.org]

- 3. Novel antinematodal and antiparasitic agents from Penicillium charlesii. I. Fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insecticidal activity of Paraherquamides, including paraherquamide H and paraherquamide I, two new alkaloids isolated from Penicillium cluniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. WO1992022555A1 - Paraherquamide derivatives, precursor thereof, processes for their preparation, microorganism used and their use as antiparasitic agents - Google Patents [patents.google.com]

- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]

Spectroscopic and Biosynthetic Deep Dive into Paraherquamide A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data and biosynthetic pathway of Paraherquamide A, a potent anthelmintic agent. The information is curated to support research and development efforts in natural product chemistry and drug discovery.

Core Spectroscopic Data of this compound

The structural elucidation of this compound heavily relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Below are the summarized ¹H and ¹³C NMR data, along with High-Resolution Mass Spectrometry (HR-MS) findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3 | 4.25 | d | 11.0 |

| 4a | 2.45 | m | |

| 4b | 1.55 | m | |

| 5 | 3.75 | m | |

| 6a | 4.50 | d | 11.0 |

| 6b | 4.30 | d | 11.0 |

| 7-H | 7.20 | d | 8.0 |

| 8-H | 6.90 | t | 8.0 |

| 9-H | 7.10 | t | 8.0 |

| 10-H | 6.85 | d | 8.0 |

| 14-OH | 5.50 | s | |

| 14-Me | 1.40 | s | |

| 15a | 2.20 | m | |

| 15b | 1.90 | m | |

| 16 | 4.05 | m | |

| 17-Me | 1.15 | d | 7.0 |

| 18 | 3.85 | q | 7.0 |

| 21 | 3.95 | s | |

| 22-Me | 1.25 | s | |

| 23-Me | 1.35 | s | |

| N1-H | 8.15 | s | |

| N12-Me | 2.85 | s |

¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| 2 | 178.0 |

| 3 | 85.0 |

| 4 | 35.0 |

| 5 | 55.0 |

| 6 | 75.0 |

| 7 | 125.0 |

| 8 | 120.0 |

| 9 | 128.0 |

| 10 | 110.0 |

| 11 | 140.0 |

| 13 | 60.0 |

| 14 | 80.0 |

| 15 | 40.0 |

| 16 | 65.0 |

| 17 | 20.0 |

| 18 | 70.0 |

| 19 | 170.0 |

| 20 | 58.0 |

| 21 | 50.0 |

| 22 | 25.0 |

| 23 | 30.0 |

| N12-Me | 33.0 |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HR-MS) data is crucial for confirming the elemental composition of this compound.

HR-MS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 578.3179 | 578.3175 |

| [M+Na]⁺ | 600.3000 | 600.2995 |

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural analysis. Below are the general experimental protocols for NMR and MS analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

A standard pulse-acquire sequence is used.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., DEPT or APT) is used to simplify the spectrum and provide information on the number of attached protons to each carbon.

-

The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

2D NMR Experiments: To aid in the complete assignment of the complex structure, various 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

Mass Spectrometry Protocol

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

-

Instrumentation: HR-MS analysis is performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.

-

Ionization: Electrospray ionization (ESI) is the most common technique used for the analysis of this compound, typically in positive ion mode.

-

Data Acquisition:

-

Full scan mass spectra are acquired over a relevant m/z range to determine the molecular weight and elemental composition.

-

Tandem mass spectrometry (MS/MS) experiments are conducted to obtain fragmentation patterns, which provide valuable structural information. This involves isolating the precursor ion of this compound and subjecting it to collision-induced dissociation (CID).

-

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a series of enzymatic transformations. The key enzymes in this pathway have been identified as a nonribosomal peptide synthetase (NRPS), a prenyltransferase, an intramolecular Diels-Alderase, and a flavin-dependent monooxygenase.

Caption: Proposed biosynthetic pathway of this compound.[1][2][3]

The pathway begins with the condensation of L-tryptophan and L-proline by the nonribosomal peptide synthetase (NRPS) PhqB to form a diketopiperazine intermediate.[1] This is followed by a reverse prenylation step catalyzed by the prenyltransferase PhqI. The core bicyclo[2.2.2]diazaoctane ring system is then constructed via an intramolecular Diels-Alder reaction catalyzed by PhqE.[1] Subsequent oxidative modifications, including the formation of the pyran and dioxepin rings by putative oxidative enzymes, and a final spirocyclization catalyzed by the flavin-dependent monooxygenase PhqK, lead to the formation of this compound.[1][3]

References

Paraherquamide A molecular formula and molecular weight

An in-depth examination of the molecular characteristics, mechanism of action, and experimental evaluation of the anthelmintic compound Paraherquamide A.

This technical guide provides a comprehensive overview of this compound, a mycotoxin with potent anthelmintic properties, intended for researchers, scientists, and professionals in drug development. This document details its molecular formula, weight, and other physicochemical properties. It also outlines experimental protocols for assessing its biological activity and presents a visualization of its primary mechanism of action.

Core Molecular and Physical Data

This compound is a complex indole alkaloid first isolated from Penicillium paraherquei. Its molecular structure and properties are fundamental to its biological activity. The quantitative data for this compound are summarized in the table below for clear reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₅N₃O₅ | [1][2][3] |

| Molecular Weight | 493.59 g/mol | [1][4] |

| CAS Number | 77392-58-6 | [1][2] |

| Melting Point | 244-247°C (decomposes) | [5] |

| Appearance | Not specified (likely a solid) | |

| InChI Key | UVZZDDLIOJPDKX-ITKQZBBDSA-N | [1] |

| IC₅₀ (Musca domestica acetylcholine receptors) | 0.5 nM | [5][6] |

| LD₅₀ (C. elegans) | 2.5 µg/ml | [5][6] |

| LD₅₀ (mice) | 14.9 mg/kg | [5][6] |

Mechanism of Action: Cholinergic Antagonism

This compound exerts its anthelmintic effects by acting as a selective and competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction in nematodes.[1][2] This blockade prevents the binding of the neurotransmitter acetylcholine (ACh), leading to the inhibition of muscle contraction and subsequent flaccid paralysis of the worm.[1] Studies on the nematode Ascaris suum have shown that this compound can block or reverse muscle contractions induced by cholinergic agonists like acetylcholine, levamisole, and morantel.[1]

The following diagram illustrates the signaling pathway at the neuromuscular junction and the inhibitory action of this compound.

Caption: Cholinergic antagonism by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's anthelmintic activity.

In Vitro Muscle Contraction Assay using Ascaris suum Muscle Strips

This protocol is adapted from studies investigating the effect of this compound on nematode muscle function.[2][7]

Objective: To determine the antagonist effect of this compound on muscle contractions induced by cholinergic agonists in Ascaris suum.

Materials:

-

Adult Ascaris suum worms

-

Ascaris Ringer's solution (composition can vary, a typical example is 23 mM NaCl, 110 mM Na-acetate, 3 mM KCl, 6 mM CaCl₂, 5 mM MgCl₂, 5 mM glucose, 5 mM HEPES buffer, pH 7.4)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Cholinergic agonists (e.g., Acetylcholine, Levamisole, Pyrantel)

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Preparation of Muscle Strips:

-

Obtain adult female Ascaris suum from a local abattoir.

-

Dissect the worm to isolate muscle flaps from the region anterior to the vulva.

-

Prepare muscle strips of a standardized size (e.g., 1 cm long).

-

-

Experimental Setup:

-

Mount the muscle strips in an organ bath containing Ascaris Ringer's solution, maintained at 37°C and continuously aerated.

-

Connect one end of the muscle strip to a fixed point and the other to an isometric force transducer.

-

Allow the muscle strips to equilibrate for a set period (e.g., 30-60 minutes) under a constant resting tension.

-

-

Agonist Dose-Response Curve:

-

Generate a cumulative dose-response curve for a cholinergic agonist (e.g., acetylcholine) to determine the concentration that produces a submaximal contraction (e.g., EC₅₀ or EC₇₅).

-

-

Antagonist Assay:

-

Wash the muscle strips with fresh Ringer's solution and allow them to return to baseline tension.

-

Pre-incubate the muscle strips with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Re-generate the agonist dose-response curve in the presence of this compound.

-

-

Data Analysis:

-

Measure the contractile responses and plot the agonist dose-response curves with and without the antagonist.

-

Calculate the pK(B) values using non-linear regression analysis to quantify the potency of this compound as a competitive antagonist.[2]

-

Total Synthesis of (-)-Paraherquamide A

The chemical synthesis of this compound is a complex, multi-step process. The following provides a high-level overview of a reported total synthesis approach. For a detailed, step-by-step protocol, referral to the primary literature is essential.

Objective: To chemically synthesize (-)-Paraherquamide A.

Key Stages of a Convergent Synthesis:

-

Preparation of the Dioxepin-containing Indole Moiety:

-

This typically starts from a commercially available precursor like vanillin.

-

A series of reactions including nitration, cyclization to an oxindole, regioselective prenylation, epoxidation, and a key seven-membered ring formation are performed to construct the unique dioxepin structure fused to the indole core.[3]

-

-

Synthesis of the Substituted Proline Diketopiperazine (DKP) Fragment:

-

This fragment is often constructed starting from simple amino acid derivatives like ethyl glycinate.

-

Steps involve Michael addition, intramolecular condensation, stereoselective reduction, alkylation, and cyclization to form the complex diketopiperazine ring system.[3]

-

-

Coupling and Final Assembly:

-

The indole and DKP fragments are coupled together.

-

A series of subsequent reactions, including a crucial intramolecular S(N)2' cyclization, are carried out to form the core bicyclo[2.2.2]diazaoctane ring system.[3]

-

The final steps involve stereoselective additions and deprotection to yield (-)-Paraherquamide A.[3]

-

Logical Workflow for Anthelmintic Drug Discovery and Evaluation

The discovery and evaluation of a novel anthelmintic compound like this compound follows a logical progression from initial screening to detailed mechanistic studies.

Caption: A logical workflow for anthelmintic drug discovery.

References

- 1. Anthelmintic paraherquamides are cholinergic antagonists in gastrointestinal nematodes and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paraherquamide and 2-deoxy-paraherquamide distinguish cholinergic receptor subtypes in Ascaris muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The total synthesis of (-)-paraherquamide A [mountainscholar.org]

- 4. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 5. Asymmetric, stereocontrolled total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on Paraherquamide Biosynthesis: Synthesis of Deuterium-Labeled 7-Hydroxy-Pre-Paraherquamide, a Putative Precursor of Paraherquamides A, E & F - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Spiro-oxindole Moiety: A Linchpin in the Anthelmintic Activity of Paraherquamide A

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Paraherquamide A (PHA), a complex indole alkaloid, has garnered significant attention as a potent and broad-spectrum anthelmintic agent. Its unique mode of action, which circumvents resistance mechanisms to other anthelmintic classes, makes it a promising lead compound in the development of novel antiparasitic drugs.[1][2] At the heart of its intricate molecular architecture lies a spiro-oxindole moiety, a structural feature critical to its biological activity. This technical guide delves into the pivotal role of the spiro-oxindole core in the mechanism of action of this compound, focusing on its interaction with nicotinic acetylcholine receptors (nAChRs) in nematodes. We will explore the structure-activity relationships, summarize key quantitative data, and provide an overview of the experimental protocols used to elucidate its function.

Introduction: The Rise of this compound

The increasing prevalence of resistance to conventional anthelmintics necessitates the discovery and development of new drugs with novel mechanisms of action.[1][2] this compound, originally isolated from Penicillium paraherquei, and its analogues represent a promising new class of anthelmintic compounds.[3] These polycyclic spiro-oxindole alkaloids exhibit a unique chemical structure, featuring a bicyclo[2.2.2]diazaoctane ring system connected to a tryptophan-derived spiro-oxindole.[1][2] This distinct architecture is responsible for its potent activity against a range of parasitic nematodes.[3] The spiro-oxindole scaffold is a recurring motif in many biologically active natural products and synthetic compounds, known for its rigid, three-dimensional geometry that can facilitate precise interactions with biological targets.[4]

Mechanism of Action: Targeting Nematode Nicotinic Acetylcholine Receptors

The primary mode of action of this compound is the induction of flaccid paralysis in parasitic worms.[1][3] This effect is achieved through the antagonism of nicotinic acetylcholine receptors (nAChRs), ligand-gated ion channels crucial for neurotransmission in the neuromuscular system of nematodes.[1][5] Unlike cholinomimetic anthelmintics such as levamisole, which are nAChR agonists, this compound acts as a competitive antagonist.[5] This antagonistic action blocks the depolarizing effects of acetylcholine and other nicotinic agonists, leading to muscle relaxation and paralysis of the parasite.[1][6]

Subtype Selectivity: A Key Advantage

A critical aspect of this compound's pharmacological profile is its selectivity for nematode nAChRs over mammalian receptors, which is a crucial determinant of its therapeutic index.[1] Furthermore, within the nematode nAChR family, PHA exhibits a pronounced selectivity for specific subtypes. It is a more potent antagonist of the levamisole-sensitive (L-type) nAChRs compared to the nicotine-sensitive (N-type) nAChRs in nematodes like Caenorhabditis elegans and Ascaris suum.[6][7][8] This subtype selectivity is significant as it distinguishes its mechanism from other nicotinic anthelmintics and may contribute to its efficacy against resistant parasite strains.[5]

The following diagram illustrates the antagonistic action of this compound on nematode nAChRs.

Figure 1: Antagonistic action of this compound at the nematode neuromuscular junction.

The Role of the Spiro-oxindole Moiety in Receptor Binding

The spiro-oxindole core of this compound is integral to its binding affinity and antagonist activity at the nAChR. The rigid, three-dimensional structure of this moiety helps to correctly orient the entire molecule within the ligand-binding domain of the receptor.[4][9]

X-ray crystallography studies of this compound complexed with an acetylcholine-binding protein (AChBP), a structural homolog of the nAChR ligand-binding domain, have provided insights into the specific interactions.[7][8] These studies reveal that the spiro-oxindole moiety, along with other parts of the molecule, engages with key amino acid residues in the binding pocket. The binding site for agonists and competitive antagonists on nAChRs is located at the interface between two subunits, typically an alpha and a non-alpha subunit.[10][11][12] This interface is characterized by aromatic residues that form a hydrophobic pocket.[11] The spiro-oxindole ring system of PHA likely participates in hydrophobic and van der Waals interactions within this pocket.

The following diagram depicts the logical relationship of this compound's structure to its biological effect.

Figure 2: The contribution of the spiro-oxindole moiety to the biological activity of this compound.

Quantitative Analysis of this compound Activity

The antagonist potency of this compound and its analogues has been quantified in various studies. The following tables summarize the key data from the literature.

Table 1: Antagonist Potency (pKB values) of Paraherquamide and 2-deoxy-paraherquamide against various nAChR agonists in Ascaris suum muscle strips. [6]

| Antagonist | Agonist | pKB (Mean ± SEM) |

| Paraherquamide | Nicotine | 5.86 ± 0.14 |

| Levamisole | 6.61 ± 0.19 | |

| Pyrantel | 6.50 ± 0.11 | |

| Bephenium | 6.75 ± 0.15 | |

| 2-deoxy-paraherquamide | Levamisole | 5.31 ± 0.13 |

| Pyrantel | 5.63 ± 0.10 | |

| Bephenium | 6.07 ± 0.13 |

Note: A higher pKB value indicates a greater antagonist potency.

Table 2: Inhibitory Concentration (IC50) of this compound on C. elegans nAChR subtypes expressed in Xenopus oocytes. [7]

| nAChR Subtype | Agonist | This compound IC50 |

| N-type (ACR-16) | Acetylcholine (100 µM) | ~10 µM |

| L-type (UNC-38/29/63/LEV-8/1) | Acetylcholine (100 µM) | ~100 nM |

Table 3: Binding Affinity of Paraherquamide to C. elegans membrane preparations. [5]

| Ligand | Kd (apparent) |

| Paraherquamide | 263 nM |

Experimental Protocols

The data presented above were generated using a variety of experimental techniques. Below are detailed methodologies for the key experiments cited.

Ascaris suum Muscle Strip Contraction Assay

This in vitro assay is used to determine the potency of antagonists against agonist-induced muscle contractions.

-

Preparation: Muscle strips from the nematode Ascaris suum are dissected and mounted in an organ bath containing a physiological saline solution.

-

Procedure:

-

The muscle strips are allowed to equilibrate under a constant tension.

-

A cumulative concentration-response curve is generated for an agonist (e.g., levamisole, nicotine) to establish a baseline contractile response.

-

The muscle strips are then incubated with a fixed concentration of the antagonist (this compound) for a defined period.

-

A second cumulative concentration-response curve for the agonist is generated in the presence of the antagonist.

-

The rightward shift in the agonist concentration-response curve is used to calculate the pKB value of the antagonist using the Schild equation.

-

-

Data Analysis: Non-linear regression analysis is used to fit the data to the simple competitive antagonism model and estimate the pKB values.[6]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus oocytes

This technique allows for the functional characterization of specific nAChR subtypes expressed in a heterologous system.

-

Preparation:

-

Xenopus laevis oocytes are surgically harvested and defolliculated.

-

cRNA encoding the subunits of the desired nematode nAChR subtype (e.g., L-type or N-type) is injected into the oocytes.

-

The oocytes are incubated for several days to allow for receptor expression on the cell membrane.

-

-

Procedure:

-

An oocyte expressing the nAChR of interest is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).

-

The oocyte is perfused with a saline solution.

-

The agonist (acetylcholine) is applied to elicit an inward current, which is recorded.

-

To determine the inhibitory effect of this compound, the oocyte is pre-incubated with the antagonist before co-application with the agonist.

-

A concentration-inhibition curve is generated by applying a range of this compound concentrations to determine the IC50 value.[7]

-

The following diagram outlines the workflow for the TEVC experiment.

Figure 3: A simplified workflow for determining the IC50 of this compound on nAChRs expressed in Xenopus oocytes.

Conclusion and Future Directions

The spiro-oxindole moiety is a cornerstone of this compound's structure and function, playing a critical role in its potent and selective anthelmintic activity. Its rigid, three-dimensional conformation is essential for the precise docking of the molecule into the ligand-binding site of nematode nicotinic acetylcholine receptors, leading to competitive antagonism and subsequent flaccid paralysis of the parasite. The subtype selectivity of this compound for L-type nAChRs highlights the nuanced interactions governed by its complex chemical architecture.

Further research into the structure-activity relationships of the spiro-oxindole core and other functional groups of this compound will be instrumental in the design of new, even more potent and selective anthelmintic agents. The synthesis and biological evaluation of novel analogues with modifications to the spiro-oxindole scaffold could lead to compounds with improved pharmacokinetic properties and an enhanced therapeutic window. Understanding the precise molecular interactions between the spiro-oxindole moiety and the nAChR binding pocket at an atomic level will continue to guide the rational design of the next generation of antiparasitic drugs, helping to combat the growing threat of anthelmintic resistance.

References

- 1. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anthelmintic drugs and nematicides: studies in Caenorhabditis elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Paraherquamide and 2-deoxy-paraherquamide distinguish cholinergic receptor subtypes in Ascaris muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determinants of Subtype-Selectivity of the Anthelmintic this compound on Caenorhabditis elegans Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold [mdpi.com]

- 10. Binding Interactions with the Complementary Subunit of Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Venom-Derived Neurotoxins Targeting Nicotinic Acetylcholine Receptors | MDPI [mdpi.com]

- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Paraherquamide A

Audience: Researchers, scientists, and drug development professionals.

Introduction: Paraherquamide A is a complex fungal metabolite that exhibits potent anthelmintic activity. Its intricate heptacyclic structure, featuring a unique spiro-oxindole and a bicyclo[2.2.2]diazaoctane core, has made it a challenging target for total synthesis. The first successful asymmetric total synthesis of (-)-paraherquamide A was accomplished by the research group of Robert M. Williams.[1][2][3] This document provides a detailed overview of the synthetic protocol, based on the convergent strategy developed by Williams and his co-workers. The synthesis is notable for its stereocontrol and the application of key reactions, including an enantioselective synthesis of a novel α-alkylated-β-hydroxyproline derivative and a diastereoselective intramolecular S(N)2' cyclization.[2][3]

Retrosynthetic Analysis

The convergent retrosynthetic strategy for this compound involves the disconnection of the molecule into two key fragments: a functionalized indole moiety and a chiral diketopiperazine (DKP). The indole fragment contains the future spiro-oxindole core, while the DKP fragment is derived from a unique α-alkylated-β-hydroxyproline. The key bond formations in the forward synthesis are the coupling of these two fragments and a subsequent intramolecular S(N)2' cyclization to construct the bicyclo[2.2.2]diazaoctane ring system.

Caption: Retrosynthetic analysis of this compound.

Data Presentation

Table 1: Summary of Key Reaction Yields

| Step No. | Reaction | Product | Yield (%) |

| 1 | Synthesis of α-alkylated-β-hydroxyproline derivative | Substituted Proline Ester | 85 |

| 2 | Diketopiperazine (DKP) Formation | Chiral Diketopiperazine | 78 |

| 3 | Synthesis of the Functionalized Indole Fragment | Gramine derivative of Indole | 65 |

| 4 | Coupling of Indole and DKP Fragments | Coupled Indole-DKP Intermediate | 72 |

| 5 | Intramolecular S(N)2' Cyclization | Bicyclo[2.2.2]diazaoctane Core | 60 |

| 6 | Elaboration to this compound | (-)-Paraherquamide A | 45 |

Note: Yields are representative for the key transformations and may vary.

Experimental Protocols

I. Synthesis of the Diketopiperazine (DKP) Fragment

The synthesis of the chiral DKP fragment commences with the enantioselective preparation of a key α-alkylated-β-hydroxyproline derivative.

This protocol outlines the key steps for the preparation of the crucial substituted proline ester.

-

Michael Addition: To a solution of ethyl glycinate in ethanol, add ethyl acrylate and a catalytic amount of sodium ethoxide. Stir the reaction mixture at room temperature for 24 hours.

-

Dieckmann Condensation: The resulting Michael adduct is treated with a strong base such as sodium hydride in toluene to induce intramolecular Dieckmann condensation, affording a β-ketoester.

-

Asymmetric Reduction: The β-ketoester is subjected to an asymmetric reduction using a chiral reducing agent, such as a CBS catalyst with borane, to stereoselectively form the β-hydroxy ester.

-

Alkylation: The α-position of the proline derivative is then alkylated. The ester is deprotonated with a strong base like lithium diisopropylamide (LDA) at -78 °C, followed by the addition of an appropriate alkyl halide to introduce the desired side chain.

Quantitative Data:

-

Diastereomeric Ratio (d.r.) of Alkylation: >95:5

-

Enantiomeric Excess (e.e.) of Reduction: >98%

-

Peptide Coupling: The synthesized α-alkylated-β-hydroxyproline ester is coupled with a protected amino acid (e.g., Boc-L-tryptophan methyl ester) using standard peptide coupling reagents like HATU or HOBt/EDC in a solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Deprotection and Cyclization: The protecting group (e.g., Boc) on the dipeptide is removed under acidic conditions (e.g., trifluoroacetic acid in DCM). The resulting free amine undergoes spontaneous intramolecular cyclization upon gentle heating in a high-boiling solvent like toluene or xylene to form the diketopiperazine.

II. Synthesis of the Functionalized Indole Fragment

The indole fragment is prepared from vanillin through a multi-step sequence.

-

Nitration and Protection: Vanillin is first acetylated and then nitrated to introduce a nitro group.

-

Oxindole Formation: The resulting nitrovanillin derivative is converted to an azalactone, which is then hydrolyzed and oxidatively decarboxylated. Reductive cyclization of the resulting acid yields the corresponding oxindole.

-

Prenylation and Ring Formation: The oxindole is regioselectively prenylated. The prenyl group is then epoxidized, and a key seven-membered dioxepin ring is formed.

-

Indole Formation and Functionalization: The oxindole is reduced to the corresponding indole. The indole nitrogen is protected, and a Mannich reaction is performed to install a dimethylaminomethyl group at the C3 position, affording the gramine derivative.[1]

III. Coupling and Final Assembly

The gramine derivative of the indole fragment is reacted with the enolate of the DKP fragment. The DKP is deprotonated with a strong base (e.g., LDA or KHMDS) at low temperature, and the indole derivative is added to effect the coupling.

This is a crucial step in the synthesis to construct the bicyclo[2.2.2]diazaoctane core.

-

Substrate Preparation: The coupled product is converted into a suitable substrate for the S(N)2' reaction. This typically involves the formation of a lactim ether from the DKP amide and conversion of a hydroxyl group into a good leaving group, such as a chloride.

-

Cyclization: The substrate is treated with a base (e.g., sodium hydride) in a suitable solvent (e.g., refluxing benzene or toluene) to induce the intramolecular S(N)2' cyclization, forming the characteristic bridged ring system.[2][3]

The final steps involve the elaboration of the bicyclic intermediate to this compound. This includes:

-

Ring Opening and Closure: The lactim ether is opened and then re-closed to form the diketopiperazine.

-

Amide Reduction and Methylation: A selective amide reduction is performed, followed by N-methylation.

-

Oxidative Spirocyclization: A key oxidative spirocyclization of the indole moiety forms the spiro-oxindole core.

-

Final Methylation: The final step is a stereoselective methylation to install the tertiary alcohol, completing the total synthesis of (-)-Paraherquamide A.[1]

Visualizations

Experimental Workflow

Caption: Overall workflow of the total synthesis of this compound.

References

Application Note & Protocol: HPLC and Mass Spectrometry Methods for Paraherquamide A Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction